Buzepide metiodide
Overview
Description
Buzepide metiodide is an antidepressant . It is also known by other names such as 1-(4-Amino-4-oxo-3,3-diphenylbutyl)-1-methylazepanium iodide . It has a molecular formula of C23H31IN2O .
Synthesis Analysis
The synthesis of Buzepide metiodide has been studied using electrochemical techniques . The electrochemical behavior of Buzepide metiodide was investigated by cyclic, linear sweep and differential pulse voltammetric techniques . Bulk electrolysis was performed to obtain the oxidized product .Molecular Structure Analysis
The molecular structure of Buzepide metiodide consists of a molecular formula of C23H31IN2O . It has an average mass of 478.409 Da and a monoisotopic mass of 478.148102 Da .Chemical Reactions Analysis
Buzepide metiodide showed a pair of quasi-reversible peaks in electrochemical studies . The oxidation and reduction currents were observed to be diffusion-controlled . The oxidation and reduction currents of Buzepide metiodide were observed to be pH-dependent .Physical And Chemical Properties Analysis
Buzepide metiodide has a molecular formula of C23H31IN2O . It has an average mass of 478.409 Da and a monoisotopic mass of 478.148102 Da .Scientific Research Applications
Treatment of Functional Intestinal Disorders : A study by Barbier et al. (1989) evaluated the efficacy and safety of buzepide metiodide combined with haloperidol in treating irritable bowel syndrome. The combination proved statistically better than placebo on the frequency of symptoms and intensity of abdominal pain and distension (Barbier et al., 1989).
Development of Voltammetric Sensors : Kalanur et al. (2010) prepared nano-material modified carbon paste electrodes for the sensing of buzepide metiodide, an antidepressant. They demonstrated a sensitive, rapid, and convenient electrochemical method for determining buzepide metiodide in human blood serum and urine samples (Kalanur et al., 2010).
Interaction with DNA : A study by Kalanur et al. (2011) investigated the interaction between buzepide metiodide and calf thymus DNA. This study serves as a reference for the interaction of buzepide metiodide with DNA base pairs in living cells (Kalanur et al., 2011).
Analysis in Multicomponent Pharmaceutical Preparations : Research by Białecka et al. (2002) focused on the identification and determination of buzepide methyl iodide in multicomponent preparations for allergic and non-allergic diseases of upper respiratory tracts. The study showed good separation and determination of buzepide methyl iodide using HPLC (Białecka et al., 2002).
Investigation on Interaction with Protein : Another study by Kalanur et al. (2010) examined the interaction between buzepide metiodide and human serum albumin (HSA) using electrochemical, FT-IR, and circular dichroism studies. This provided insights into the mode of interaction and the effect on protein structure (Kalanur et al., 2010).
Simultaneous Determination in Pharmaceutical Preparations : Cavazzutti et al. (1995) described a method for the simultaneous determination of buzepide, phenylpropanolamine, and clocinizine in pharmaceutical preparations using ion-pair reversed-phase HPLC, emphasizing its rapid, accurate, and precise nature (Cavazzutti et al., 1995).
Safety And Hazards
properties
IUPAC Name |
4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.HI/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFBCJNMIYZRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buzepide metiodide | |
CAS RN |
15351-05-0 | |
Record name | Buzepide methiodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15351-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buzepide metiodide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buzepide metiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUZEPIDE METIODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9SS67K16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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